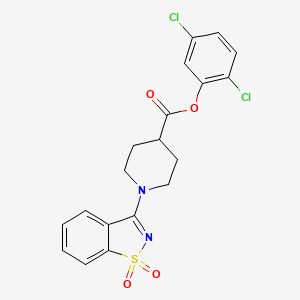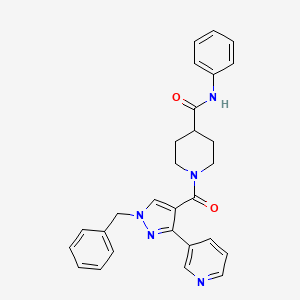![molecular formula C11H11ClN4O2 B7453724 N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine](/img/structure/B7453724.png)
N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitroimidazole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine has been extensively investigated. It has been found that this compound generates ROS that induce DNA damage and apoptosis in cancer cells. The ROS generation is thought to be mediated by the activation of the mitochondrial pathway. The compound has also been found to inhibit the activity of certain enzymes involved in DNA repair, further contributing to its antitumor activity.
Biochemical and Physiological Effects
N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its antitumor activity, it has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. The compound has also been found to modulate the activity of certain enzymes involved in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and yield. It exhibits potent antitumor and antimicrobial activity, making it a valuable tool for studying these processes. However, the compound has some limitations as well. It can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine. One area of research is to investigate its potential as a therapeutic agent for cancer and infectious diseases. Another area of research is to explore its mechanism of action in more detail, with the aim of identifying new targets for drug development. Finally, there is scope for developing new synthetic methods for the compound, with the aim of improving its potency and reducing its toxicity.
Synthesemethoden
The synthesis of N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine has been described in the literature. One of the commonly used methods involves the reaction of 2-chlorobenzyl chloride with 3-methyl-5-nitroimidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ammonia to yield the desired product. The synthesis method has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer biology. It has been found that this compound exhibits potent antitumor activity against a range of cancer cell lines. The mechanism of action of N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine is thought to involve the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-15-7-14-11(16(17)18)10(15)13-6-8-4-2-3-5-9(8)12/h2-5,7,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOLESQXSKBNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1NCC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylacetamide](/img/structure/B7453644.png)
![2-phenyl-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide](/img/structure/B7453651.png)

![N-cyclopropyl-2-[[2-(1-prop-2-enylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7453663.png)
![(3E)-6-chloro-3-[[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-1H-indol-2-one](/img/structure/B7453670.png)
![N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7453685.png)

![N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B7453694.png)
![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-benzylimidazolidine-2,4-dione](/img/structure/B7453695.png)
![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7453707.png)
![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B7453718.png)
![[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone](/img/structure/B7453731.png)
![[4-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-[4-(1,3-thiazol-4-ylmethoxy)phenyl]methanone](/img/structure/B7453736.png)
![2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B7453745.png)